molecular formula C16H13N3O2S2 B2496568 (2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide CAS No. 868153-92-8

(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2496568
CAS No.: 868153-92-8
M. Wt: 343.42
InChI Key: LAQGWCLDFJGOTN-CMDGGOBGSA-N
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Description

(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide is a complex organic compound that features a thiadiazole ring, a furan ring, and a benzylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.

    Coupling Reaction: The final step involves coupling the thiadiazole and furan intermediates through a condensation reaction, typically using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety, converting it to a single bond.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzylsulfanyl group, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated amides.

    Substitution: Various substituted thiadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, this compound has potential applications as an antimicrobial agent due to its thiadiazole moiety, which is known for its biological activity. It may also be explored for its anticancer properties, given the presence of the furan ring, which is a common motif in many bioactive compounds.

Industry

In industry, the compound can be used in the development of new materials, such as polymers or coatings, due to its ability to undergo various chemical reactions and form stable derivatives.

Mechanism of Action

The mechanism of action of (2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzylsulfanyl group may enhance the compound’s binding affinity to its targets, while the furan ring can contribute to the overall stability and bioactivity of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide
  • (2E)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide
  • (2E)-N-[5-(phenylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide

Uniqueness

What sets (2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide apart from similar compounds is the presence of the benzylsulfanyl group. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for various applications.

Biological Activity

The compound (2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide is a derivative of the 1,3,4-thiadiazole scaffold, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C13H12N4S2O\text{C}_{13}\text{H}_{12}\text{N}_4\text{S}_2\text{O}

This structure includes a thiadiazole ring, a furan moiety, and a benzylsulfanyl group, contributing to its biological activity.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound has shown moderate to good cytotoxicity against various cancer cell lines. In particular, studies have demonstrated its efficacy against leukemia cell lines such as K562 with an IC50 value of approximately 7.4 µM . Other derivatives in the thiadiazole class have shown promising results against breast (MCF-7), colon (HCT-116), and prostate (PC-3) cancer cell lines .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µM)
This compoundK5627.4
5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amineMCF-70.12
5-(4-Bromophenylamino)-1,3,4-thiadiazoleMDA-MB-2310.15

The anticancer activity of thiadiazole derivatives is often attributed to their ability to inhibit specific proteins involved in cancer progression. For example:

  • Protein Kinase Inhibition : The compound interacts with protein kinases such as Abl and TopoII, leading to decreased viability in cancer cells . Molecular docking studies have identified vascular endothelial growth factor receptor-2 (VEGFR-2) as a potential target for these compounds .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. Studies have shown that:

  • Broad Spectrum Activity : Compounds containing the thiadiazole moiety exhibit activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives have shown significant inhibition against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundBacterial StrainActivity
5-(4-Chlorobenzyl sulfonylmethyl)-1,3,4-thiadiazoleStaphylococcus aureusEffective
3-(arylmethanesulfonylmethyl)-5-(aryl)-1,3,4-thiadiazolesEscherichia coliModerate

Other Pharmacological Activities

Beyond anticancer and antimicrobial effects, thiadiazole derivatives have been explored for various other pharmacological activities:

  • Anticonvulsant Activity : Research indicates that certain thiadiazole derivatives possess anticonvulsant properties. The lipophilic nature of the thiadiazole ring enhances its ability to cross the blood-brain barrier .
  • Neuroprotective Effects : Some studies report neuroprotective activity against excitotoxicity and trophic stress in neuronal cultures . This suggests potential therapeutic applications in neurodegenerative diseases.

Case Studies

Several studies have documented the synthesis and biological evaluation of thiadiazole derivatives:

  • Synthesis Under Microwave Irradiation : A study highlighted improved yields when synthesizing N-(1,3,4-thiadiazol-2-yl)furan derivatives under microwave conditions compared to conventional methods .
  • Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the thiadiazole ring significantly influence biological activity. For instance, substituents at the p-position on the aromatic ring can enhance anticancer potency .

Properties

IUPAC Name

(E)-N-(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S2/c20-14(9-8-13-7-4-10-21-13)17-15-18-19-16(23-15)22-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,17,18,20)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQGWCLDFJGOTN-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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